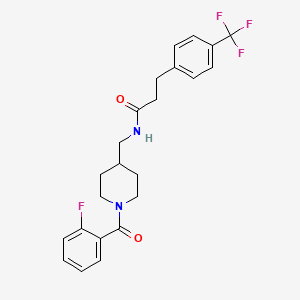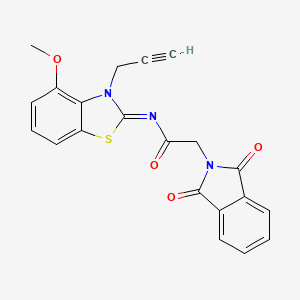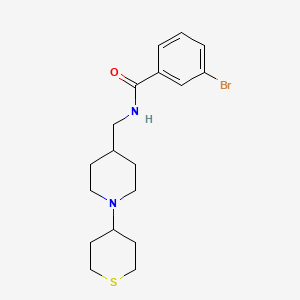
Dehydrologanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrologanin is a chemical compound that is related to loganin . It is a derivative of loganin where a hydrogen molecule has been removed, a process known as dehydrogenation .
Synthesis Analysis
The synthesis of loganin, which is closely related to dehydrologanin, involves polar connection as the first step in the retrosynthetic analysis . The process recognizes the potential of retroaldol cleavage of a cyclobutane ring for generation of the required vicinal cis relationship of the malonyl and carboxaldehyde substituents of the target .
Molecular Structure Analysis
Aplicaciones Científicas De Investigación
Immunomodulatory Effects
Dehydroepiandrosterone (DHEA) supplementation has been studied for its potential immunomodulatory effects. In postmenopausal women with adrenal androgen deficiency, DHEA supplementation was found to modulate immune function, decreasing CD4+ (helper) T cells and increasing CD8+/CD56+ (natural killer) cells. The supplementation also affected T-cell mitogenic and interleukin-6 responses, while notably increasing natural killer cell cytotoxicity. These findings suggest an in vivo immunomodulatory effect of DHEA and point towards its potential antioncogenic effects, warranting further clinical studies (Casson et al., 1993).
Effects on Plasma Membrane Function
Dehydrozaluzanin C , a natural sesquiterpene lactone, exhibits plant growth inhibitory properties and causes rapid plasma membrane leakage in plant cells. This compound demonstrates activity at 50 µM, more active than the herbicide acifluorfen, and its effects are not light-dependent. Notably, the reversal of its effects on root growth was achieved with treatment by various amino acids, and a strong reversal effect was observed with reduced glutathione. The findings indicate that Dehydrozaluzanin C impacts plants through mechanisms related to the disruption of plasma membrane function (Galindo et al., 1999).
Hepatoprotective Effects
Dehydrocavidine (DC) has been explored for its hepatoprotective effects and mechanisms in rats with carbon tetrachloride-induced hepatic fibrosis. DC treatment significantly inhibited body weight loss, improved liver function, alleviated liver damage, and reduced the formation of fibrous septa. The compound demonstrated effects on oxidative stress, promoting collagenolysis, and regulating fibrosis-related genes. This study provides a basis for understanding the hepatoprotective mechanisms of DC and its potential therapeutic applications (Wang et al., 2011).
Propiedades
IUPAC Name |
methyl 7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,10-14,16-18,20-22H,3-4H2,1-2H3/t6?,7?,10-,11?,12-,13+,14-,16?,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOVXLVQNSEZGE-ODHYQHNJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2C(CC1=O)C(=COC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrologanin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2368958.png)
![1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368959.png)


![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2368963.png)
![Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2368964.png)
![2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide](/img/structure/B2368965.png)

![N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2368971.png)
![Benzyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2368972.png)

![N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368975.png)
![6-[4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368976.png)
